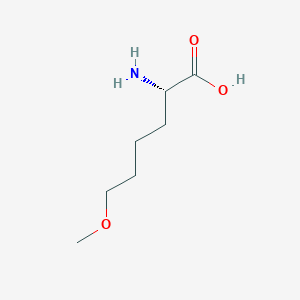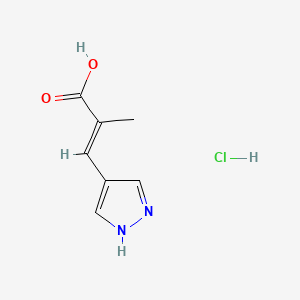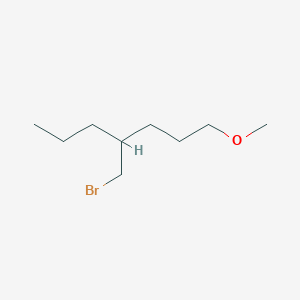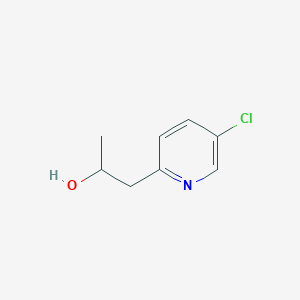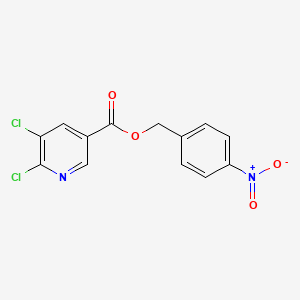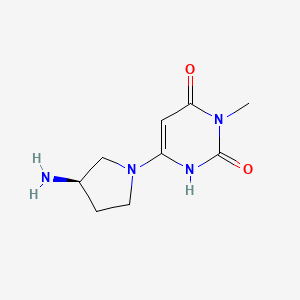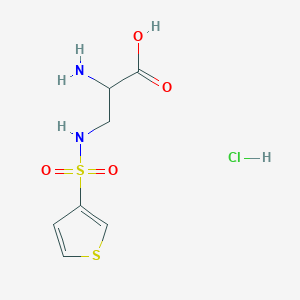
2-Amino-3-(thiophene-3-sulfonamido)propanoicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is known for its unique structure, which includes a thiophene ring, a sulfonamide group, and an amino acid moiety.
Métodos De Preparación
The synthesis of 2-amino-3-(thiophene-3-sulfonamido)propanoic acid hydrochloride typically involves the following steps:
Formation of the thiophene ring: This can be achieved through various methods, including the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols under SN2’ mechanism.
Introduction of the sulfonamide group:
Attachment of the amino acid moiety: The final step involves the coupling of the sulfonamide-thiophene intermediate with an amino acid derivative, followed by the formation of the hydrochloride salt.
Análisis De Reacciones Químicas
2-amino-3-(thiophene-3-sulfonamido)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions include sulfoxides, sulfones, and substituted amines.
Aplicaciones Científicas De Investigación
2-amino-3-(thiophene-3-sulfonamido)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-amino-3-(thiophene-3-sulfonamido)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of certain enzyme substrates, allowing the compound to inhibit enzyme activity. The thiophene ring and amino acid moiety contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar compounds to 2-amino-3-(thiophene-3-sulfonamido)propanoic acid hydrochloride include:
2-aminothiophene-3-carbonitrile: This compound has a similar thiophene ring but lacks the sulfonamide and amino acid groups.
2-amino-3-(thiophene-3-sulfonamido)propanoic acid: This compound is similar but does not have the hydrochloride salt form.
The uniqueness of 2-amino-3-(thiophene-3-sulfonamido)propanoic acid hydrochloride lies in its combination of a thiophene ring, a sulfonamide group, and an amino acid moiety, which gives it distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H11ClN2O4S2 |
|---|---|
Peso molecular |
286.8 g/mol |
Nombre IUPAC |
2-amino-3-(thiophen-3-ylsulfonylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H10N2O4S2.ClH/c8-6(7(10)11)3-9-15(12,13)5-1-2-14-4-5;/h1-2,4,6,9H,3,8H2,(H,10,11);1H |
Clave InChI |
JLIDTAVHDNEZGA-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1S(=O)(=O)NCC(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


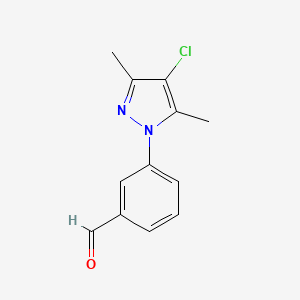
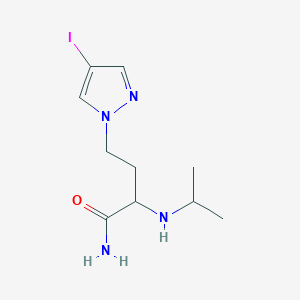


![tert-butyl 1-methyl-4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13558173.png)

